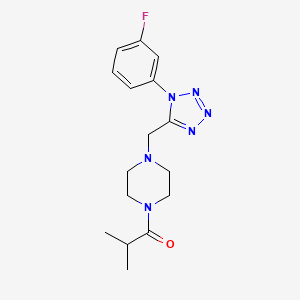

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one” is a complex organic molecule that contains several functional groups, including a tetrazole ring, a piperazine ring, and a ketone group . It is likely to be a part of a larger class of compounds that are being studied for their potential pharmacological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the tetrazole ring, followed by the introduction of the piperazine ring, and finally the addition of the ketone group . The exact methods and conditions would depend on the specific reactants and catalysts used .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques, including mass spectrometry, 1H NMR, 13C NMR, and X-ray diffraction analysis . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants used. Given the presence of the tetrazole ring, piperazine ring, and ketone group, it could potentially undergo a variety of reactions, including nucleophilic substitutions, additions, and eliminations .Scientific Research Applications

Antimicrobial Activity

This compound has been used in the synthesis of new Mannich bases with a piperazine moiety, which have shown significant antimicrobial activity . The synthesized compounds demonstrated activity against a variety of bacteria (Gram-positive: Staphylococcus epidermidis, Staphylococcus aureus, Micrococcus luteus, Bacillus cereus, and Bacillus subtilis; Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Proteus mirabilis) and yeasts (Candida glabrata, Candida krusei, and Candida parapsilosis) .

Antifungal Activity

The same Mannich bases also showed high fungistatic activity against Candida spp. yeasts, especially C. parapsilosis, with MICs ranging from 0.49 µg/mL to 62.5 µg/mL .

Inhibitor of Equilibrative Nucleoside Transporters (ENTs)

The compound has been identified as a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 . This could have potential applications in the treatment of diseases where ENT function is implicated.

Potential for Oral Bioavailability

In silico studies suggest that the tested compounds are likely to have good oral bioavailability . This is an important factor in drug development, as it affects the efficiency and convenience of drug administration.

Antiviral Activity

Indole derivatives, which this compound is a part of, have shown antiviral activity . While the specific antiviral activity of this compound is not mentioned, it’s possible that it could contribute to the antiviral properties of the larger indole derivative.

Antitubercular Activity

Again, while the specific antitubercular activity of this compound is not mentioned, indole derivatives have shown antitubercular activity . This suggests potential for this compound in the treatment of tuberculosis.

Safety and Hazards

Future Directions

The compound “1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one” and similar compounds could be further studied for their potential pharmacological properties . Future research could also explore more efficient methods for their synthesis, as well as their potential applications in various fields .

Mechanism of Action

Target of Action

The primary target of this compound is the equilibrative nucleoside transporter (ENT) . ENTs are integral membrane proteins that facilitate the transport of nucleosides and nucleobases across cell membranes. They play a crucial role in nucleotide synthesis and purine metabolism .

Mode of Action

The compound acts as an inhibitor of ENTs , with a higher selectivity towards ENT2 than ENT1 . By binding to these transporters, it prevents the uptake of nucleosides and nucleobases, thereby affecting cellular functions that rely on these molecules .

Biochemical Pathways

The inhibition of ENTs disrupts the purine salvage pathway , which is essential for DNA and RNA synthesis. This can lead to a decrease in nucleotide pools within the cell, affecting DNA replication and RNA transcription processes .

Pharmacokinetics

Its molecular weight of180.2220 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The inhibition of ENTs and disruption of purine salvage pathways can lead to cellular stress and potentially induce apoptosis, especially in cells with high nucleotide turnover rates . This could make the compound useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer .

properties

IUPAC Name |

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN6O/c1-12(2)16(24)22-8-6-21(7-9-22)11-15-18-19-20-23(15)14-5-3-4-13(17)10-14/h3-5,10,12H,6-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDYXPQTUPQGAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B2805997.png)

![1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate](/img/structure/B2805998.png)

![(4-Fluorophenyl)[1-phenyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-yl]am ine](/img/structure/B2806001.png)

![3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)

![N-(3,4-dimethoxyphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2806010.png)

![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2806011.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid](/img/structure/B2806014.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2806017.png)